Tantalum pentoxide

Catalog No.
S578849
CAS No.
1314-61-0
M.F
O5Ta2
M. Wt
441.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum pentoxide

CAS Number

1314-61-0

Product Name

Tantalum pentoxide

IUPAC Name

oxygen(2-);tantalum(5+)

Molecular Formula

O5Ta2

Molecular Weight

441.89 g/mol

InChI

InChI=1S/5O.2Ta/q5*-2;2*+5

InChI Key

BPUBBGLMJRNUCC-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5]

Synonyms

tantalum oxide, tantalum oxide (Ta2O3), tantalum oxide (Ta2O5), tantalum oxide (TaO), tantalum oxide (TaO2), tantalum pentoxide, tantalumpentoxide

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5]

The exact mass of the compound Tantalum pentoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tantalum pentoxide (Ta2O5, CAS: 1314-61-0) is an air-stable, high-refractive-index, and high-dielectric-constant transition metal oxide utilized extensively in advanced microelectronics, precision optics, and solid-state ceramic synthesis. As a bulk powder, it serves as the primary non-hygroscopic precursor for manufacturing lithium tantalate (LiTaO3) and other complex tantalates, offering superior handling characteristics compared to moisture-sensitive halides or alkoxides. In thin-film applications, Ta2O5 provides a static dielectric constant (k) of approximately 25 and a wide optical bandgap (~4.0 eV), making it a critical material for high-density capacitors, dynamic random-access memory (DRAM) components, and anti-reflective optical coatings where thermal and chemical stability are paramount [1].

Procurement attempts to substitute Ta2O5 with cheaper in-class oxides or traditional dielectrics frequently fail due to strict performance thresholds in electronic and optical systems. Replacing Ta2O5 with silicon dioxide (SiO2) in capacitors requires unacceptably thick layers to match capacitance, defeating miniaturization goals. Conversely, utilizing niobium pentoxide (Nb2O5)—its closest chemical analog—results in unacceptable leakage currents in microelectronics due to Nb2O5's narrower bandgap and higher defect density. In optical coatings, substituting Ta2O5 with titanium dioxide (TiO2) introduces higher optical absorption in the near-UV range and significantly lowers the laser-induced damage threshold (LIDT), leading to premature coating failure in high-power laser applications[1].

Dielectric Constant and Miniaturization Potential vs. Silicon Dioxide

For high-density capacitor manufacturing, Ta2O5 offers a massive advantage in charge storage density over traditional silicon dioxide. Ta2O5 exhibits a dielectric constant (k) of 25-26, compared to SiO2's baseline of 3.9. This allows engineers to achieve equivalent capacitance with a physical thickness more than six times greater than SiO2, drastically reducing quantum tunneling leakage in highly miniaturized DRAM and RF circuits [1].

Evidence DimensionStatic Dielectric Constant (k)
Target Compound Datak ≈ 25 - 26
Comparator Or BaselineSilicon dioxide (SiO2): k ≈ 3.9
Quantified Difference6.4x higher dielectric constant
ConditionsThin film deposition, room temperature measurement at 1 MHz

Enables the procurement of a dielectric material that supports aggressive scaling and miniaturization of electronic components without sacrificing capacitance.

Electronic Leakage Current vs. Niobium Pentoxide

While Nb2O5 offers a higher dielectric constant than Ta2O5, it is rarely suitable for critical memory applications due to high leakage currents. Ta2O5 possesses a wider bandgap (~4.0 eV) compared to Nb2O5 (~3.4 eV). At an applied electric field of 1 MV/cm, Ta2O5 thin films typically maintain a leakage current density below 10^-8 A/cm2, whereas Nb2O5 films exhibit leakage orders of magnitude higher (>10^-5 A/cm2), leading to unacceptable power drain and data loss in memory devices[1].

Evidence DimensionLeakage Current Density at 1 MV/cm
Target Compound Data< 10^-8 A/cm2
Comparator Or BaselineNiobium pentoxide (Nb2O5): > 10^-5 A/cm2
Quantified Difference3 orders of magnitude lower leakage current
ConditionsMetal-Insulator-Metal (MIM) capacitor structures at room temperature

Dictates the selection of Ta2O5 over Nb2O5 for battery-powered or high-reliability microelectronics where minimizing standby power loss is critical.

Optical Durability (LIDT) vs. Titanium Dioxide

In the procurement of high-index materials for multi-layer optical coatings, Ta2O5 is preferred over TiO2 for high-power laser applications. While both offer a high refractive index (n > 2.1), Ta2O5 has a lower extinction coefficient and a wider bandgap. This translates to a significantly higher Laser Induced Damage Threshold (LIDT). For 1064 nm nanosecond pulses, Ta2O5 coatings routinely withstand >10 J/cm2, whereas TiO2 coatings typically fail below 5 J/cm2 due to localized thermal runaway from trace absorption [1].

Evidence DimensionLaser Induced Damage Threshold (LIDT)
Target Compound Data> 10 J/cm2
Comparator Or BaselineTitanium dioxide (TiO2): < 5 J/cm2
Quantified Difference> 2x higher damage threshold
Conditions1064 nm wavelength, 10 ns pulse duration, single-layer film

Crucial for optical manufacturers sourcing high-index materials for mirrors and lenses used in high-power industrial and medical laser systems.

Precursor Handling and Processability vs. Tantalum Pentachloride

For the industrial synthesis of complex tantalates (e.g., LiTaO3 for SAW filters), Ta2O5 is the preferred bulk precursor due to its handling stability. Unlike Tantalum pentachloride (TaCl5), which is highly hygroscopic and rapidly hydrolyzes in ambient air to release corrosive hydrogen chloride (HCl) gas, Ta2O5 is completely air-stable and non-corrosive. This eliminates the need for expensive glovebox environments, inert gas blanketing, and specialized corrosion-resistant mixing equipment during large-scale batching [1].

Evidence DimensionAmbient Air Stability / Hydrolysis Rate
Target Compound DataZero hydrolysis (air-stable)
Comparator Or BaselineTantalum pentachloride (TaCl5): Rapid hydrolysis releasing HCl
Quantified DifferenceElimination of corrosive off-gassing and inert handling requirements
ConditionsStandard ambient temperature and pressure (SATP) handling

Dramatically lowers manufacturing overhead and equipment wear for bulk ceramic producers by allowing standard open-air weighing and milling processes.

High-k Dielectric Layers in Memory and RF Capacitors

Driven by its superior dielectric constant compared to SiO2 and exceptionally lower leakage current compared to Nb2O5, Ta2O5 is the standard choice for Metal-Insulator-Metal (MIM) capacitors in DRAM and high-frequency RF integrated circuits. Procurement in this sector relies on Ta2O5's ability to maintain high capacitance density without compromising device battery life [1].

High-Power Laser Optics and Anti-Reflective Coatings

Because Ta2O5 offers a high refractive index combined with a Laser Induced Damage Threshold (LIDT) more than double that of TiO2, it is heavily procured for multi-layer dielectric mirrors, bandpass filters, and anti-reflective coatings used in high-power Nd:YAG and fiber laser systems where coating survivability is the limiting performance factor [1].

Bulk Solid-State Synthesis of Tantalate Ceramics

Ta2O5 is the most practical and cost-effective starting material for synthesizing acoustic and electro-optic ceramics, such as lithium tantalate (LiTaO3). Its complete air stability eliminates the severe handling and corrosion issues associated with halide precursors like TaCl5, making it the only viable choice for ton-scale industrial ceramic batching [1].

Physical Description

DryPowde

UNII

OEZ64Z53M4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 59 of 61 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

59763-75-6
1314-61-0

Wikipedia

Tantalum pentoxide

Use Classification

Fire Hazards -> Flammable - 2nd degree

Dates

Last modified: 08-15-2023

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